REACTION_CXSMILES
|
Cl[C:2]([CH:4]1[CH2:9][CH2:8][C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[O:5]1)=O.S1C=CC=C1.O(C(C)C)C(C)C.[H][H].C[N:29](C)C(=O)C>[Pd]>[O:5]1[C:6]2[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=2[CH2:8][CH2:9][CH:4]1[CH2:2][NH2:29]
|
Name
|
|
Quantity
|
0.47 mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)C1OC2=C(CC1)C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
WASH
|
Details
|
washed with a NaOH-solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue (70 g) was distilled at 70° C. (0.1 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC2=C1C=CC=C2)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.7 g | |
YIELD: PERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]([CH:4]1[CH2:9][CH2:8][C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[O:5]1)=O.S1C=CC=C1.O(C(C)C)C(C)C.[H][H].C[N:29](C)C(=O)C>[Pd]>[O:5]1[C:6]2[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=2[CH2:8][CH2:9][CH:4]1[CH2:2][NH2:29]
|
Name
|
|
Quantity
|
0.47 mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)C1OC2=C(CC1)C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
WASH
|
Details
|
washed with a NaOH-solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue (70 g) was distilled at 70° C. (0.1 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC2=C1C=CC=C2)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.7 g | |
YIELD: PERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |